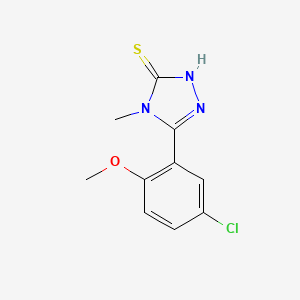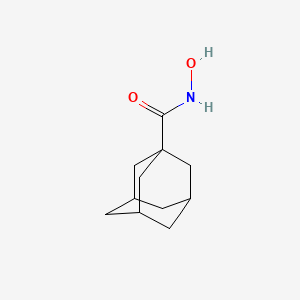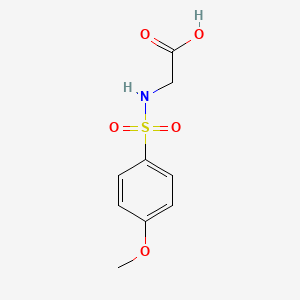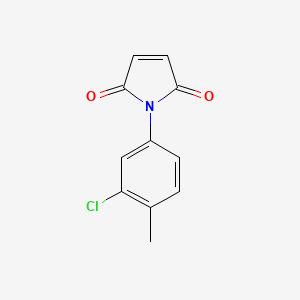
1,3-Diphenylpropanetrione
Vue d'ensemble
Description
1,3-Diphenylpropanetrione, also known as diphenylpropanetrione or dibenzoyl ketone, is a chemical compound with the molecular formula C15H10O3 . It has a molecular weight of 238.24 g/mol . The IUPAC name for this compound is 1,3-diphenylpropane-1,2,3-trione .
Molecular Structure Analysis
The molecular structure of 1,3-Diphenylpropanetrione has been analyzed in several studies . Unfortunately, the specific details of these analyses are not available in the search results.
Chemical Reactions Analysis
1,3-Diphenylpropanetrione has been involved in various chemical reactions. For instance, it reacts with dimethyl phosphite to give dimethyl dibenzoylmethyl phosphate . More details about its chemical reactions can be found in the referenced papers .
Physical And Chemical Properties Analysis
1,3-Diphenylpropanetrione is a solid at 20 degrees Celsius . It has a molecular weight of 238.24 g/mol, and its exact mass and monoisotopic mass are 238.062994177 g/mol . It has a topological polar surface area of 51.2 Ų .
Applications De Recherche Scientifique
1,3-Diphenylpropanetrione: A Comprehensive Analysis of Scientific Research Applications: 1,3-Diphenylpropanetrione is a chemical compound with potential applications in various fields of scientific research. Below is an analysis of some unique applications based on the available information:
Sulfurization Studies
One of the documented uses of 1,3-Diphenylpropanetrione is in sulfurization reactions. A study published in the Bulletin of the Chemical Society of Japan discusses the sulfurization of this compound . This process could have implications for synthesizing new chemical entities with potential applications in pharmaceuticals and materials science.
Phosphorous Acid Reactions
Another application involves its reaction with dimethylphosphorous acid. This reaction can lead to the formation of compounds such as dimethyl dibenzoylmethyl phosphate, which has been confirmed by x-ray diffraction studies . Such reactions are significant in the field of organic chemistry and could lead to new developments in chemical synthesis.
Proteomics Research
1,3-Diphenylpropanetrione is also available for purchase from biochemical suppliers for use in proteomics research . While specific studies are not detailed in the search results, its availability suggests it may be used as a reagent or a building block in proteomic analysis and experimentation.
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound can undergo sulfurization . This suggests that it may interact with sulfur-containing compounds or pathways in the body. More research is required to fully understand the compound’s interactions with its targets and the resulting changes.
Biochemical Pathways
Given its potential for sulfurization , it may be involved in sulfur-related biochemical pathways
Result of Action
Given its potential for sulfurization , it may induce changes in sulfur-containing molecules or pathways. More research is required to describe these effects in detail.
Action Environment
It’s known that the compound is sensitive to moisture , suggesting that humidity could affect its stability
Propriétés
IUPAC Name |
1,3-diphenylpropane-1,2,3-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVBJUZEFSAYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279249 | |
| Record name | 1,3-Diphenylpropanetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylpropanetrione | |
CAS RN |
643-75-4 | |
| Record name | 643-75-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylpropanetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)


![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)



![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)
![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)